molecular formula C18H16BrN3O3 B2717686 5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide CAS No. 1021090-80-1

5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide

Cat. No.: B2717686
CAS No.: 1021090-80-1
M. Wt: 402.248
InChI Key: UQYDGUYUDJUNLS-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16BrN3O3 and its molecular weight is 402.248. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

The synthesis of related furan-2-carboxamide derivatives has been explored for their potential antibacterial and antifungal properties. A study conducted by Siddiqa et al. (2022) involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, which were tested for in vitro antibacterial activities against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study revealed significant antibacterial activities, particularly against NDM-positive A. baumannii, suggesting potential applications in combating resistant bacterial infections. The effectiveness of these compounds was further validated through docking studies and molecular dynamic simulations, indicating a promising route for the development of new antibacterial agents (Siddiqa et al., 2022).

Antiviral Research

Explorations into the antiviral potential of furan-2-carboxamide derivatives have also been reported. Flefel et al. (2012) synthesized heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which were tested for their anti-avian influenza virus (H5N1) activities. The study demonstrated promising antiviral activity against the H5N1 virus, showcasing the potential of these compounds in the development of new antiviral drugs. The antiviral properties were assessed through both EC50 and LD50 determinations, along with plaque reduction assays on Madin-Darby canine kidney cells (Flefel et al., 2012).

Antiprotozoal Agents

The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activities. Ismail et al. (2004) conducted a study where compounds exhibited high DNA affinities and demonstrated potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings suggest the potential use of these compounds as antiprotozoal agents, offering new avenues for treating diseases caused by protozoan parasites (Ismail et al., 2004).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of furan-2-carboxamide derivatives have been a subject of interest for developing various organic compounds. Studies such as those conducted by Aleksandrov and El’chaninov (2017) have focused on the synthesis and subsequent reactions of N-(1-naphthyl)furan-2-carboxamide, leading to the creation of compounds with potential applications in materials science and organic synthesis. These investigations contribute to the broader understanding of furan-2-carboxamide derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Properties

IUPAC Name

5-bromo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c19-16-9-8-15(25-16)18(24)20-11-4-12-22-17(23)10-7-14(21-22)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDGUYUDJUNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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